molecular formula C19H25N3 B8466737 1,4-Dibenzyl-2-aminomethylpiperazine

1,4-Dibenzyl-2-aminomethylpiperazine

Cat. No.: B8466737
M. Wt: 295.4 g/mol
InChI Key: SDFTVHVPMKAQAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dibenzyl-2-aminomethylpiperazine is a useful research compound. Its molecular formula is C19H25N3 and its molecular weight is 295.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H25N3

Molecular Weight

295.4 g/mol

IUPAC Name

(1,4-dibenzylpiperazin-2-yl)methanamine

InChI

InChI=1S/C19H25N3/c20-13-19-16-21(14-17-7-3-1-4-8-17)11-12-22(19)15-18-9-5-2-6-10-18/h1-10,19H,11-16,20H2

InChI Key

SDFTVHVPMKAQAE-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(CN1CC2=CC=CC=C2)CN)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2azidomethyl-1,4-dibenzyl-piperazine (9.0 g, 0.028 mol) in TBFE (90 mL) and water (5 mL) was added triphenylphosphine (22.3 g, 0.085 mol) and the mixture stirred for 18 h. The reaction was concentrated to an oil, dissolved in 1N hydrochloric acid (100 mL) and washed with ethyl acetate (2×100 mL). The acidic aqueous layer was cooled to 0° C. and the pH adjusted to 8.5 with 3N sodium hydroxide. The mixture was extracted with ethyl acetate (2×100 mL) and extracts dried over sodium sulfate and concentrated to an oil.
Name
2azidomethyl-1,4-dibenzyl-piperazine
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
22.3 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The solution of 4.25 g (10 mmol) of 2-phtalimidomethyl-1,4-di-phenylmethyl piperazine and 1.25 g (25 mmol) of hydrazine monohydrate in 50 ml ethanol was stirred 2 hours under reflux. Insoluble material was filtered off. The ethanol layer was evaporated to dryness to afford a residue taken up in 20 ml ethyl ether, filtered again and evaporated to give 3.0 g of the title compound as an oil.
Name
2-phtalimidomethyl-1,4-di-phenylmethyl piperazine
Quantity
4.25 g
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirred suspension of LAH (0.9 g, 25.9 mmol) in dry THF (150 mL) was added 1,4-dibenzyl-piperazine-2-carboxylic acid amide (4.0 g, 12.93 mmol) and the mixture was stirred under reflux for 20 h (monitored by TLC). The stirred mixture was cooled with an ice-bath and quenched with Rochelle's salt (6 mL), warmed to room temperature, and the suspension was poured over a pad of silica gel (20 mm). The celite was washed with 15% MeOH in CH2Cl2 with 1% NH4OH (3×50 mL) and eluted through pad of silica gel. Th eluent was concentrated under reduced pressure to give the desired product in 99% yield.
Name
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Yield
99%

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